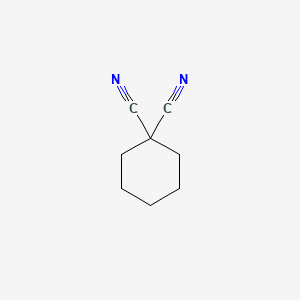

1,1-Cyclohexanedicarbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

cyclohexane-1,1-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-6-8(7-10)4-2-1-3-5-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEXDXWNPYTTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337761 | |

| Record name | 1,1-Cyclohexanedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5222-53-7 | |

| Record name | 1,1-Cyclohexanedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1-Cyclohexanedicarbonitrile: A Technical Guide to Properties, Synthesis, and Applications

Executive Summary

1,1-Cyclohexanedicarbonitrile (CAS: 5222-53-7) represents a specialized class of geminal dinitriles used primarily as a scaffold for synthesizing sterically congested, gem-disubstituted cyclohexane derivatives.[1] Unlike its 1,2- or 1,4- isomers, the 1,1-isomer introduces a unique "Thorpe-Ingold" (gem-dimethyl effect) conformational lock, making it a critical intermediate in the development of conformationally restricted amino acids, spiro-cyclic compounds, and ligands for coordination chemistry.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, and downstream chemical transformations relevant to drug discovery and materials science.

Part 1: Physicochemical Profile

The geminal substitution pattern of this compound imparts significant steric bulk around the C1 carbon, influencing both its physical state and chemical reactivity.

Table 1: Key Chemical Identifiers and Properties

| Property | Specification |

| IUPAC Name | Cyclohexane-1,1-dicarbonitrile |

| CAS Registry Number | 5222-53-7 |

| Molecular Formula | C |

| Molecular Weight | 134.18 g/mol |

| SMILES | N#CC1(CCCCC1)C#N |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 260–265 °C (Predicted at 760 mmHg) |

| Physical State | Waxy solid or viscous liquid (Ambient) |

| Solubility | Soluble in DCM, CHCl |

| pKa | ~11 (alpha-proton of precursor malononitrile; product has no acidic protons) |

Part 2: Synthetic Pathways

The synthesis of this compound is a classic example of double alkylation of an active methylene compound. The most robust protocol utilizes malononitrile as the nucleophilic source and 1,5-dibromopentane as the electrophile.

Protocol: Double Alkylation of Malononitrile

Reaction Type: Intermolecular Dialkylation (

Mechanistic Insight

The reaction proceeds via a two-step sequence.[2][3] First, the base deprotonates malononitrile to form a resonance-stabilized carbanion, which attacks one end of the 1,5-dibromopentane. A second deprotonation occurs in situ at the now mono-alkylated position, followed by an intramolecular ring-closing

Critical Process Control:

-

Temperature: The reaction is exothermic. Controlled addition of the dihalide at 0–5 °C is crucial to prevent polymerization or oligomerization.

-

Stoichiometry: A slight excess of the dihalide (1.1 eq) is often used to ensure complete cyclization.

Visualization: Synthetic Workflow

The following diagram illustrates the stepwise formation of the gem-dinitrile scaffold.

Part 3: Chemical Reactivity & Transformations

The 1,1-dicarbonitrile functionality serves as a versatile "masked" carbonyl or dicarboxyl equivalent. Its high stability allows it to survive various reaction conditions before being transformed.

Hydrolysis to Geminal Diacids

The nitrile groups can be hydrolyzed to carboxylic acids. This transformation is chemically demanding due to the steric hindrance at the C1 position.

-

Acidic Hydrolysis: Heating with concentrated H

SO -

Partial Hydrolysis: Controlled hydrolysis can yield the mono-amide or diamide, which are precursors for Hofmann rearrangement.

Reduction to Diamines

Catalytic hydrogenation or reduction with strong hydride donors (e.g., LiAlH

-

Relevance: This diamine is a structural analog of the 1,3-bis(aminomethyl)cyclohexane (1,3-BAC) used in epoxy curing, but with a geminal orientation that forces specific chelation angles in coordination chemistry.

Steric Blocking (Medicinal Chemistry)

In drug design, the 1,1-substitution pattern is used to block metabolic sites. Unlike monosubstituted cyclohexanes, the 1,1-dinitrile has no

Visualization: Downstream Transformations

Part 4: Applications in Drug Development

Gabapentinoid Analogs

While Gabapentin (Neurontin) is based on 1,1-cyclohexanediacetic acid, the 1,1-dicarbonitrile is a gateway to the 1,1-cyclohexanedicarboxylic acid scaffold. These compact, rigid diacids are investigated as bioisosteres for glutamate receptors and as linkers in antibody-drug conjugates (ADCs) where conformational rigidity improves stability.

Spirocyclic Scaffolds

The gem-dinitrile group can be cyclized to form spiro-hydantoins or spiro-glutarimides. These structures are privileged scaffolds in medicinal chemistry, often found in aldose reductase inhibitors and anticonvulsants. The spiro-fusion at C1 locks the cyclohexane ring into a specific chair conformation, maximizing receptor binding affinity.

Part 5: Safety & Handling

-

Hazard Classification: Like most organic nitriles, this compound should be treated as Toxic (Acute Tox. 3) if swallowed, inhaled, or in contact with skin.

-

Metabolic Release: Potential for in vivo liberation of cyanide ions via cytochrome P450 metabolism, though the quaternary carbon reduces the rate of

-oxidation compared to linear nitriles. -

Handling: All synthesis and hydrolysis steps involving this compound must be performed in a well-ventilated fume hood to manage potential HCN evolution during acidic workups.

References

-

National Institutes of Health (PubChem). Cyclohexane-1,1-dicarbonitrile (Compound Summary). [Link]

Sources

Technical Guide: Spectroscopic Characterization of 1,1-Cyclohexanedicarbonitrile

Executive Summary

1,1-Cyclohexanedicarbonitrile (CAS 3215-44-9) represents a critical structural motif in medicinal chemistry, serving as a precursor for gem-disubstituted amino acids (e.g., Gabapentin analogs) and spiro-cyclic compounds. Its characterization presents unique spectroscopic challenges due to the geminal dinitrile effect , which significantly alters the electronic environment of the cyclohexane ring compared to mono-substituted analogs.

This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, IR, MS) of this compound. It moves beyond simple data listing to explain the causality of the signals, grounded in stereoelectronic effects and molecular symmetry.

Structural Analysis & Symmetry

Before interpreting spectra, one must define the molecular symmetry. The 1,1-disubstitution creates a plane of symmetry passing through C1 and C4.

-

C1: Quaternary center (achiral, but pro-chiral context).

-

C2 & C6: Enantiotopic (chemically equivalent in achiral solvents).

-

C3 & C5: Enantiotopic (chemically equivalent).

-

C4: Unique.

This symmetry dictates that the

Diagram 1: Structural Logic & Symmetry Flow

Caption: Symmetry analysis determining the expected number of NMR signals.

Infrared Spectroscopy (IR)[1][2][3][4]

The IR spectrum of gem-dinitriles is diagnostic but can be deceptive due to dipole cancellation effects.

Theoretical Basis

In mono-nitriles, the

Diagnostic Peaks

| Functional Group | Wavenumber (cm | Intensity | Notes |

| Nitrile ( | 2235 – 2245 | Weak/Medium | Characteristic sharp peak. Often weaker than mono-nitriles due to geminal symmetry. |

| Aliphatic C-H | 2860 – 2960 | Strong | |

| Scissoring ( | 1450 – 1460 | Medium | Methylene deformation. |

Experimental Insight: If the nitrile peak at ~2240 cm

Nuclear Magnetic Resonance (NMR)[4]

H NMR (Proton)

The proton spectrum is defined by the rapid chair-chair interconversion of the cyclohexane ring at room temperature, which averages the axial and equatorial environments.

-

Solvent: CDCl

(Standard). -

Reference: TMS (0.00 ppm).

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| C2-H, C6-H | 2.10 – 2.25 | Multiplet | 4H | Alpha-protons. Most deshielded due to inductive effect of two CN groups. |

| C3-H, C5-H | 1.70 – 1.85 | Multiplet | 4H | Beta-protons. |

| C4-H | 1.50 – 1.65 | Multiplet | 2H | Gamma-protons. Most shielded, furthest from EWG. |

Technical Note: At low temperatures (e.g., -80°C), the ring flipping freezes, and these signals will split into distinct axial and equatorial resonances (complex splitting). At Room Temperature (RT), expect broad multiplets.

C NMR (Carbon)

This is the definitive proof of structure due to the distinct quaternary carbon.

| Position | Shift ( | Type | Notes |

| CN | 115.0 – 116.5 | Quaternary | Nitrile carbons. Characteristic range. |

| C1 | 38.0 – 42.0 | Quaternary | Diagnostic Peak. Significantly deshielded compared to cyclohexane, but low intensity (long relaxation time). |

| C2, C6 | 32.0 – 34.0 | CH | Alpha carbons. |

| C3, C5 | 22.5 – 24.0 | CH | Beta carbons. |

| C4 | 20.5 – 22.0 | CH | Gamma carbon. |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) is standard for this small, non-polar molecule.

-

Molecular Weight: 134.18 g/mol

-

Formula: C

H

Fragmentation Pathway

-

Molecular Ion (M

): m/z 134 . Usually visible but may be weak. -

Loss of HCN: m/z 107 [M - 27]. Common in nitriles.

-

Loss of CH

CN: Fragmentation of the ring adjacent to the quaternary center. -

Base Peak: Often related to the hydrocarbon ring fragments (e.g., C

H

Validated Synthesis Protocol

To ensure the spectral data corresponds to a pure sample, the following synthesis via double alkylation of malononitrile is the industry standard. This method is preferred over Strecker synthesis for the 1,1-dicarbonitrile specifically.

Reaction Scheme

Step-by-Step Methodology

-

Reagents:

-

Malononitrile (1.0 eq)

-

1,5-Dibromopentane (1.1 eq)

-

Potassium Carbonate (anhydrous, 2.5 eq)

-

Solvent: DMF (Dimethylformamide) or DMSO.

-

-

Procedure:

-

Dissolve Malononitrile and 1,5-Dibromopentane in DMF under inert atmosphere (

). -

Cool to 0°C.[1]

-

Add

portion-wise to control exotherm. -

Allow to warm to RT and stir for 12-24 hours.

-

-

Work-up (Self-Validating Step):

-

Pour into ice water. The product should precipitate as a solid or distinct oil.

-

Extract with Ethyl Acetate.

-

Wash organic layer with brine (removes DMF).

-

-

Purification:

-

Recrystallization from Ethanol/Water or Column Chromatography (Hexane:EtOAc 8:2).

-

Purity Check: Melting point should be sharp (approx 55-57°C).

-

Diagram 2: Synthesis & Purification Workflow

Caption: Standard workflow for the synthesis of this compound.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general spectroscopic shifts).

-

Freeman, F. (1980). "Properties and Reactions of Geminal Dinitriles." Chemical Reviews, 80(4), 329–350.

-

National Institute of Standards and Technology (NIST). "Mass Spectrum of Cyclohexane Derivatives." NIST Chemistry WebBook.

-

Organic Syntheses. "General Alkylation Procedures for Malononitrile." Organic Syntheses, Coll.[2][3] Vol. 3, p. 385.

Sources

Technical Guide: Safety, Handling, and Toxicity of 1,1-Cyclohexanedicarbonitrile

The following technical guide details the safety, handling, and toxicological profile of 1,1-Cyclohexanedicarbonitrile (CAS 5222-53-7). This document is structured for researchers and drug development professionals, prioritizing mechanism-based safety protocols over generic advice.

Executive Summary

This compound (CAS 5222-53-7) is a geminal dinitrile intermediate used primarily in the synthesis of spiro-cyclic pharmaceutical scaffolds and amino-acid analogs (e.g., gabapentinoids).[1] Unlike simple aliphatic nitriles, the quaternary substitution at the

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 5222-53-7 |

| Synonyms | Pentamethylene malononitrile; 1,1-Dicyanocyclohexane |

| Molecular Formula | C |

| Molecular Weight | 134.18 g/mol |

| Physical State | Solid (crystalline) or viscous oil (purity dependent) |

| Density | 1.286 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents (DMSO, DCM, Ethyl Acetate); Poorly soluble in water. |

| Structural Feature | Geminal dinitrile on a cyclohexane ring (Quaternary |

Toxicological Assessment

Mechanism of Action: The "Gem-Dinitrile" Risk

While specific LD50 data for CAS 5222-53-7 is limited in public registries, its toxicity must be extrapolated from malononitrile (CAS 109-77-3) and cyclohexanecarbonitrile (CAS 766-05-2) based on Structure-Activity Relationships (SAR).

-

Cyanide Release Potential: Nitriles generally exert toxicity via metabolic liberation of the cyanide ion (

), which inhibits cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. -

Structural Mitigation: The 1,1-disubstitution creates a quaternary carbon, preventing the standard oxidative pathway (abstraction of an

-proton followed by hydroxylation). This steric and electronic environment likely delays the onset of histotoxic hypoxia compared to simple nitriles. -

Residual Risk: Despite the blocked

-oxidation, gem-dinitriles are chemically labile. In vivo hydrolysis or nucleophilic attack can still liberate cyanide or toxic amide intermediates.

Predicted Toxicity Class

-

Acute Oral/Dermal: Category 2/3 (High Toxicity) . Treat as fatal if swallowed or absorbed through skin.

-

Inhalation: High risk of respiratory irritation and systemic cyanosis if dust/vapor is inhaled.

-

Target Organs: CNS (seizures, respiratory arrest), Cardiovascular system (hypotension, arrhythmia), Liver.

Safety & Handling Protocols

Engineering Controls (Primary Barrier)

Do not handle this compound on an open bench.

-

Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood or Glovebox (ISO Class 5).

-

Pressure Control: Maintain negative pressure to prevent fugitive dust/vapor escape.

-

Decontamination: Line work surfaces with plastic-backed absorbent pads.

Personal Protective Equipment (PPE)

-

Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with Type B (Inorganic Gas/Vapor) and P100 (Particulate) cartridges.

-

Dermal (Hands):

-

Standard Nitrile gloves are insufficient for prolonged contact with dinitrile solutions.

-

Protocol: Double-gloving is mandatory.

-

Inner Layer: 4-mil Nitrile (inspection).

-

Outer Layer: Silver Shield / 4H (Laminate) or Butyl Rubber (High permeation resistance).

-

-

-

Body: Tyvek® lab coat or chemical-resistant apron.

Experimental Workflow: Solubilization

The following workflow minimizes the risk of generating aerosols or contacting concentrated residues.

Figure 1: Safe handling workflow for this compound. Note the strict prohibition of acidic solvents to prevent HCN evolution.

Emergency Response Systems

First Aid (Cyanide-Specific)

-

Immediate Action: Speed is critical. If exposure is suspected, do not wait for symptoms.

-

Inhalation: Move to fresh air. Administer 100% Oxygen.

-

Ingestion: Do NOT induce vomiting.

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin / Cyanokit) is available and unexpired in the facility.

Spill Management

-

Evacuate: Clear the immediate area (10-meter radius).

-

PPE: Don Full-Face Respirator (Type B/P100) and Butyl gloves.

-

Neutralization:

-

Do not use acid.

-

Absorb liquid spills with vermiculite or dry sand.

-

Treat the waste with alkaline sodium hypochlorite (Bleach + NaOH) to oxidize the nitrile/cyanide residues to cyanate (less toxic), only if protocol permits and ventilation is maximum. Otherwise, package as hazardous cyanide waste.

-

Metabolic Pathway & Drug Development Context[8]

In drug design, the 1,1-cyclohexyl ring is often used to constrain conformation. However, the metabolic fate of the nitrile groups dictates toxicity.

Figure 2: Theoretical metabolic fate. Unlike simple nitriles, the quaternary carbon blocks direct alpha-hydroxylation, shifting metabolism toward ring oxidation or hydrolysis.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 79906, this compound. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Cyanides. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Cyclohexanecarbonitrile (Analogous Substance). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Core Starting Materials for the Synthesis of 1,1-Cyclohexanedicarbonitrile

Abstract

1,1-Cyclohexanedicarbonitrile is a pivotal intermediate in the synthesis of various pharmaceuticals and specialty chemicals, most notably as a precursor to Gabapentin. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection and interaction of key starting materials. We will dissect the prevalent methodologies, elucidating the chemical principles that govern reaction pathways and dictate experimental design. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this critical synthesis.

Introduction: Strategic Importance of this compound

The synthesis of complex organic molecules is a cornerstone of modern drug development. This compound stands out as a crucial building block, primarily due to its role as a key intermediate in the production of Gabapentin, a widely used anticonvulsant and analgesic. The dinitrile functionality offers a versatile handle for subsequent chemical transformations, making its efficient and scalable synthesis a topic of significant industrial and academic interest. Understanding the fundamental starting materials is the first and most critical step in designing a robust and economically viable synthetic process.

Overview of Primary Synthetic Strategies

The most direct and industrially favored approach to this compound begins with readily available and cost-effective precursors. The reaction chemistry fundamentally revolves around the formation of two new carbon-carbon bonds at the C1 position of a cyclohexane ring. Analysis of retrosynthetic pathways points to two principal starting materials:

-

Cyclohexanone: A six-carbon cyclic ketone, serving as the electrophilic carbon framework.

-

A Dicyanomethanide Source: A nucleophilic reagent capable of delivering the two nitrile groups. The most common and effective source for this is malononitrile .

The convergence of these two starting materials forms the basis of the most widely adopted synthetic route.

The Dominant Pathway: Cyclohexanone and Malononitrile

The reaction between cyclohexanone and malononitrile is a classic example of a tandem reaction sequence, specifically a Knoevenagel condensation followed by a Michael addition. This pathway is favored for its high atom economy and the use of relatively inexpensive starting materials.

Mechanistic Deep Dive

The overall transformation is a multi-step process that can often be performed in a single pot ("one-pot synthesis"), which is highly desirable for industrial applications.

Step 1: The Knoevenagel Condensation

The reaction is initiated by a base-catalyzed Knoevenagel condensation.

-

Causality of Reagent Choice: Malononitrile (CH₂(CN)₂) is selected due to the high acidity of its methylene protons (pKa ≈ 11). The two electron-withdrawing nitrile groups stabilize the resulting carbanion (an enolate), making it an excellent nucleophile.

-

Role of the Catalyst: A weak base, such as piperidine or an amine, is typically sufficient to deprotonate malononitrile. The base abstracts a proton from the active methylene group of malononitrile, generating the nucleophilic dicyanomethanide anion.

-

Nucleophilic Attack: This anion then performs a nucleophilic attack on the electrophilic carbonyl carbon of cyclohexanone.

-

Dehydration: The resulting intermediate alcohol readily undergoes dehydration (elimination of a water molecule) to form cyclohexylidenemalononitrile, an α,β-unsaturated dinitrile. This dehydration step is often the thermodynamic driving force for the condensation.

Step 2: The Michael Addition

The second crucial step is a Michael (or conjugate) addition.

-

The Dual Role of Malononitrile: A second equivalent of the malononitrile carbanion (generated by the base) now acts as the Michael donor.

-

Electrophilic Target: The cyclohexylidenemalononitrile formed in Step 1 is a classic Michael acceptor. The electron-withdrawing nitrile groups polarize the double bond, making the β-carbon electrophilic.

-

1,4-Conjugate Addition: The nucleophilic carbanion attacks this β-carbon, leading to the formation of a new carbon-carbon bond and generating an enolate intermediate.

-

Protonation: This enolate is then protonated by the solvent or a proton source in the reaction mixture to yield the final product, this compound.

The overall synthetic logic is visualized in the workflow below.

Solubility characteristics of 1,1-Cyclohexanedicarbonitrile in common lab solvents

Technical Whitepaper: Solubility Profile & Solvent Selection for 1,1-Cyclohexanedicarbonitrile

Executive Summary This technical guide details the solubility characteristics of This compound (CAS 5222-53-7), a critical gem-dinitrile intermediate used in the synthesis of gabapentinoid analogs and coordination ligands.[1] As a Senior Application Scientist, I have structured this analysis to guide researchers through solvent selection for synthesis, purification, and crystallization. The compound exhibits a distinct solubility profile driven by the competition between its lipophilic cyclohexane ring and the highly polar geminal nitrile functionality.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior.

| Property | Value | Implication for Solubility |

| Chemical Name | This compound | -- |

| CAS Registry | 5222-53-7 | Note: Distinct from mono-nitrile (CAS 766-05-2).[1][2] |

| Molecular Weight | 134.18 g/mol | Low MW facilitates dissolution in small polar molecules.[1][2] |

| Structure | Geminal dinitrile on C6 ring | High dipole moment; "Polar Head, Non-polar Tail" character.[1][2] |

| Physical State | Solid (Crystalline) | Requires energy (heat/solvation) to break lattice forces.[1][2] |

| Polarity | High (Dipolar Aprotic) | Affinity for DMSO, DMF, and Acetonitrile.[1][2] |

Solubility Landscape

The following data categorizes solvents based on their interaction efficiency with this compound.

Table 1: Solubility Characteristics in Common Lab Solvents

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice effectively.[1][2] | Reaction Media: Ideal for alkylation reactions (e.g., synthesis from malononitrile).[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Good polarizability matches the nitrile group; "General Purpose" solvent.[2] | Extraction: Standard solvent for aqueous workups.[2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Soluble at reflux; limited solubility at RT.[1][2] H-bonding is less effective for nitriles than dipolar interactions. | Recrystallization: Cooling hot saturated alcoholic solutions yields pure crystals.[2] |

| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Moderate to Good | THF dissolves well; Diethyl Ether is moderate.[1][2] | Reaction/Washing: THF for Grignard reactions; Ether for precipitation.[2] |

| Hydrocarbons | Hexane, Cyclohexane, Pentane | Poor (<1 mg/mL) | Lack of polarity prevents interaction with the dinitrile moiety.[1][2] | Anti-solvent: Used to crash out the product from DCM or Ether.[1][2] |

| Aqueous | Water | Very Poor (Insoluble) | The hydrophobic cyclohexane ring dominates the solvation energetics.[1][2] | Washing: Removes inorganic salts (NaCl, KBr) during workup.[1] |

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

A self-validating workflow to determine exact solubility limits.[1]

-

Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration:

-

Seal vial tightly.

-

Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Check Point: If solid dissolves completely, add another 50 mg and repeat until undissolved solid remains (saturation).

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

-

Quantification:

-

Evaporate a known volume of filtrate (e.g., 0.5 mL) to dryness under vacuum.

-

Weigh the residue.

-

Calculation: Solubility (mg/mL) = Mass of Residue (mg) / Volume (mL).

-

Protocol B: Recrystallization Strategy

The most effective purification method for this compound utilizes a solvent pair.[1]

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (95%) .

-

Filtration: Hot filter to remove insoluble mechanical impurities.[1]

-

Nucleation: Add warm Water dropwise until persistent turbidity is observed.[1]

-

Clarification: Add a few drops of Ethanol to restore clarity.

-

Crystallization: Allow to cool slowly to Room Temperature, then refrigerate (4°C).

-

Harvest: Filter crystals and wash with cold 1:1 Ethanol/Water.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate solvent based on the experimental stage.

Caption: Decision tree for selecting solvents based on the operational phase (Synthesis, Extraction, or Purification).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 544561, this compound. Retrieved from [Link]

-

Organic Syntheses (2020). General procedures for the alkylation of malononitrile to form gem-dinitriles. Retrieved from [Link]

-

Gaylord Chemical (2007). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102B. Retrieved from [Link]

Sources

Potential hazards and GHS classification of cyclohexenylacetonitrile

Strategic Overview: Beyond the SDS

1-Cyclohexenylacetonitrile (CAS: 6975-71-9) is a critical intermediate in the synthesis of pharmaceuticals (e.g., gabapentinoids) and functionalized tetrazoles. While often categorized similarly to generic aliphatic nitriles, its specific structure—a cyclohexenyl ring conjugated with an acetonitrile group—presents a dual-threat profile: metabolic cyanide liberation and electrophilic reactivity .

This guide moves beyond the standard Safety Data Sheet (SDS) to address the mechanism of toxicity. Researchers must treat this compound not merely as an irritant, but as a "pro-toxicant" that requires enzymatic activation to exert its maximal lethal effect.

Physicochemical Identity & GHS Classification

Chemical Structure:

The molecule consists of a cyclohexene ring substituted at the 1-position with an acetonitrile group (

| Property | Data | Relevance |

| CAS Number | 6975-71-9 | Unique Identifier |

| Molecular Formula | Precursor to cyanide metabolites | |

| Molecular Weight | 121.18 g/mol | Small molecule; high skin permeability |

| Physical State | Clear to yellow liquid | Hard to detect spills visually |

| Boiling Point | ~215°C | Low volatility, but aerosols are dangerous |

GHS Hazard Classification (29 CFR 1910.1200 / CLP)

Note: Classifications can vary by vendor. The following represents a conservative consensus for high-purity grades.

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 (or 3*) | H302 | Harmful if swallowed.[1] |

| Acute Toxicity (Dermal) | 4 | H312 | Harmful in contact with skin.[1][2] |

| Acute Toxicity (Inhal.) | 4 | H332 | Harmful if inhaled.[1][2] |

| Skin Irritation | 2 | H315 | Causes skin irritation. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][2] |

*Warning: While often labeled "Harmful" (Cat 4), the potential for in vivo metabolism to cyanide warrants handling precautions closer to Category 3 (Toxic).

Toxicological Mechanism: The "Pro-Toxicant" Pathway

The danger of 1-cyclohexenylacetonitrile lies in its bioactivation. Unlike inorganic cyanides (e.g., KCN) which are directly toxic, organonitriles require metabolic processing.

Mechanism of Action:

-

Absorption: Rapidly absorbed via dermal and inhalation routes due to lipophilicity.

-

Bioactivation (Hepatic): Cytochrome P450 enzymes (primarily CYP2E1) hydroxylate the

-carbon (the carbon adjacent to the nitrogen). -

Decomposition: The resulting cyanohydrin intermediate is unstable and spontaneously decomposes, releasing Hydrogen Cyanide (HCN).

-

Mitochondrial Asphyxiation: The liberated

binds to Cytochrome c Oxidase (Complex IV), halting aerobic respiration.

Pathway Visualization

Figure 1: Bioactivation pathway of 1-cyclohexenylacetonitrile. The release of HCN is the rate-limiting toxicological step.

Operational Safety & Engineering Controls

The "Glove Trap": Standard nitrile gloves are insufficient for prolonged contact with organonitriles. The chemical similarity allows the nitrile solvent to permeate the nitrile rubber.

Protocol: Personal Protective Equipment (PPE)

| Component | Recommendation | Scientific Rationale |

| Hand Protection (Primary) | Silver Shield / 4H (Laminate) | Broad-spectrum resistance to permeation by small organic molecules. |

| Hand Protection (Splash) | Double Nitrile (5 mil min) | Only for incidental splash. Must change immediately upon contamination.[3] |

| Respiratory | Supplied Air or OV/AG Cartridge | If outside a fume hood (not recommended). Cartridges must have an End-of-Service-Life Indicator (ESLI) for cyanide. |

| Body | Tyvek Lab Coat | Prevents dermal absorption from aerosols or splashes. |

Protocol: Engineering Controls

-

Primary Containment: All handling must occur within a certified chemical fume hood operating at face velocity >100 fpm.

-

Waste Segregation (CRITICAL):

-

Do NOT mix nitrile waste with acidic waste streams.

-

Reaction:

. -

Maintain waste pH > 10 using Sodium Hydroxide (NaOH) to keep any liberated cyanide in solution as the non-volatile salt (

).

-

Emergency Response: Cyanide-Specific Protocols

Because the toxicity involves cyanide liberation, standard First Aid is insufficient.

Workflow: Exposure Response

Figure 2: Critical response workflow. Note that Hydroxocobalamin (Cyanokit) is the preferred modern antidote over the older Nitrite/Thiosulfate kits.

Antidote Note: Research facilities handling >100g of this compound should maintain a Cyanokit (Hydroxocobalamin) on-site or have a formal agreement with a local hospital that stocks it. Hydroxocobalamin binds cyanide to form Vitamin B12 (cyanocobalamin), which is safely excreted renally.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81372, 1-Cyclohexenylacetonitrile. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 1-cyclohexenylacetonitrile. Retrieved from [Link]

- Tanii, H., & Hashimoto, K. (1984).Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47–54.

Sources

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Cyclohexanecarbonitrile Derivatives

Introduction: The Strategic Value of Cyclohexanecarbonitrile Derivatives

Cyclohexanecarbonitrile and its derivatives are pivotal intermediates in the chemical and pharmaceutical industries. Their structural motif is a cornerstone in the synthesis of a wide array of valuable compounds, from active pharmaceutical ingredients (APIs) to agrochemicals and materials science components. The traditional multi-step approaches to these molecules, often plagued by the need to isolate intermediates, the use of hazardous reagents, and the generation of significant waste, have paved the way for more elegant and efficient synthetic strategies.

One-pot syntheses, which encompass multiple reaction steps in a single reaction vessel, represent a significant advancement in chemical manufacturing. By obviating the need for intermediate purification, these methods not only streamline the synthetic process but also enhance efficiency, reduce waste, and are often more cost-effective and environmentally benign. This guide provides an in-depth exploration of various one-pot methodologies for the preparation of cyclohexanecarbonitrile derivatives, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in drug development.

Methodology 1: Multi-Step One-Pot Synthesis from Cyclohexanone via a Hydrazine Intermediate

A highly efficient and green approach to cyclohexanecarbonitrile has been developed, commencing from the readily available cyclohexanone. This multi-step, one-pot process is distinguished by its use of a single solvent system and environmentally friendly oxidants, achieving high yields and purity.

Causality of Experimental Choices

The selection of methanol as the solvent is crucial as it accommodates all stages of the reaction sequence, from the initial condensation to the final oxidation and rearrangement, thus eliminating the need for solvent swapping. The initial reaction of cyclohexanone with methyl hydrazinecarboxylate forms a stable intermediate. The subsequent introduction of a cyanide source, such as hydrogen cyanide, proceeds with high efficiency. The final oxidative cleavage of the hydrazine moiety is the key step, and the choice of oxidant dictates the green credentials of the overall process. While traditional methods employed bromine, which is hazardous and economically unfavorable, modern protocols utilize cheaper and more environmentally friendly oxidants like sodium hypochlorite, hydrogen peroxide, or even air (in the presence of a catalyst).[1][2]

Reaction Workflow

The overall transformation can be visualized as a three-stage process occurring sequentially in a single pot:

-

Condensation and Cyanation: Cyclohexanone reacts with methyl hydrazinecarboxylate to form a hydroxy-hydrazine derivative, which is then cyanated in situ.

-

Oxidation: The resulting cyanohydrazine intermediate is oxidized to a diazenecarboxylate.

-

Elimination/Rearrangement: The oxidized intermediate undergoes elimination of nitrogen and other byproducts to yield the final cyclohexanecarbonitrile.

Caption: Workflow for the one-pot synthesis from cyclohexanone.

Detailed Experimental Protocols

Protocol 1.1: Using Sodium Hypochlorite as Oxidant

-

Reaction Setup: To a solution of cyclohexanone (0.66 mol) in methanol (300 ml) in a reaction vessel equipped with a stirrer and a condenser, add methyl hydrazinecarboxylate (0.66 mol).

-

Initial Condensation: Heat the mixture to reflux for 2 hours.

-

Cyanation: Cool the reaction mixture to 0°C in an ice bath and slowly add a solution of hydrogen cyanide in methanol. Stir the mixture at this temperature for 1 hour.

-

Oxidation and Rearrangement: To the resulting mixture, add a 15% aqueous solution of sodium hypochlorite (NaClO) dropwise over a period of 2-3 hours, maintaining the temperature below 10°C.

-

Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Add water (150 ml) to dissolve any precipitated salts, followed by cyclohexane (300 ml) for extraction. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed by distillation, and the crude product is purified by vacuum distillation to afford cyclohexanecarbonitrile in high purity (>99.5%).[3]

Protocol 1.2: Using Hydrogen Peroxide or Air as Oxidant

For a more catalytic approach, the oxidation can be performed using hydrogen peroxide or air in the presence of a copper catalyst.

-

Follow steps 1-3 from Protocol 1.1.

-

Catalytic Oxidation: To the cyanohydrazine intermediate solution, add a catalytic amount of a copper(II) salt (e.g., CuCl₂).

-

Oxidant Addition:

-

For Hydrogen Peroxide: Slowly add a 30% aqueous solution of hydrogen peroxide over 3 hours, maintaining the reaction temperature between 40-45°C and the pH between 8-9 by the addition of aqueous ammonia.

-

For Air: Bubble a stream of air through the reaction mixture for 5-6 hours at 40-45°C, maintaining the pH between 8-9 with aqueous ammonia.

-

-

Work-up and Purification: After the reaction is complete, add cyclohexane (300 ml) for extraction. The organic layer is separated, washed, dried, and the product is isolated by vacuum distillation as described in Protocol 1.1.[3]

Quantitative Data Summary

| Protocol | Oxidant | Catalyst | Temperature (°C) | Time (h) | Overall Yield (%) | Purity (%) |

| 1.1 | Sodium Hypochlorite | None | 0-10 | ~3 | >95 | >99.5 |

| 1.2a | Hydrogen Peroxide | Cu(II) salt | 40-45 | ~3 | ~91 | >99.5 |

| 1.2b | Air | Cu(II) salt | 40-45 | 5-6 | ~91 | >99.5 |

Methodology 2: One-Pot Strecker Reaction for α-Aminonitrile Synthesis

The Strecker reaction is a classic multicomponent reaction that synthesizes α-aminonitriles from a ketone or aldehyde, an amine, and a cyanide source.[2] This can be adapted into a one-pot protocol for the synthesis of α-aminocyclohexanecarbonitrile, a valuable derivative in its own right and a precursor to other functionalized cyclohexanes.

Causality of Experimental Choices

This one-pot reaction hinges on the in situ formation of an imine from cyclohexanone and an amine, which is then trapped by a nucleophilic cyanide source. The choice of cyanide source is critical for safety and reactivity; while traditional protocols used hazardous HCN or alkali metal cyanides, modern variations often employ trimethylsilyl cyanide (TMSCN) which is safer to handle.[4] The reaction is often catalyzed by a Lewis or Brønsted acid to facilitate imine formation.

Reaction Workflow

Caption: One-pot Strecker reaction workflow.

Detailed Experimental Protocol

Protocol 2.1: Synthesis of 1-Aminocyclohexanecarbonitrile

-

Reaction Setup: In a well-ventilated fume hood, combine cyclohexanone (10 mmol), a source of ammonia (e.g., a 7N solution of ammonia in methanol, 15 mmol), and a catalytic amount of a Lewis acid (e.g., InCl₃, 0.1 mmol) in a suitable solvent like methanol (20 mL).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Cyanation: Add trimethylsilyl cyanide (TMSCN, 12 mmol) dropwise to the reaction mixture.

-

Reaction Progression: Continue stirring at room temperature and monitor the reaction by TLC or GC-MS until the starting materials are consumed (typically 2-4 hours).

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Methodology 3: Thorpe-Ziegler Reaction for Substituted Cyclohexanecarbonitriles

The Thorpe-Ziegler reaction is a powerful intramolecular cyclization of dinitriles to form a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone. This methodology is particularly useful for the one-pot synthesis of substituted cyclohexanecarbonitrile derivatives when starting with appropriately substituted pimelonitrile precursors.

Causality of Experimental Choices

The reaction is base-catalyzed, with strong, non-nucleophilic bases like sodium hydride or lithium diisopropylamide (LDA) being preferred to deprotonate the α-carbon of one of the nitrile groups without attacking the nitrile carbon itself. The intramolecular nature of the cyclization is entropically favored for the formation of five- and six-membered rings. The resulting enamine is stable but can be hydrolyzed under acidic conditions if the corresponding ketone is desired.

Reaction Workflow

Caption: Thorpe-Ziegler reaction for substituted cyclohexanecarbonitriles.

Detailed Experimental Protocol

Protocol 3.1: Synthesis of a Substituted 2-Oxocyclohexanecarbonitrile

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon), add a solution of a substituted pimelonitrile (5 mmol) in a dry, aprotic solvent like toluene (50 mL).

-

Base Addition: Add a strong base, such as sodium hydride (6 mmol, 60% dispersion in mineral oil), portion-wise to the stirred solution at room temperature.

-

Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

-

Hydrolysis: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of a dilute aqueous acid (e.g., 1 M HCl) until the mixture is acidic.

-

Work-up and Purification: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the substituted 2-oxocyclohexanecarbonitrile.

Conclusion: A Versatile Toolkit for Cyclohexanecarbonitrile Synthesis

The one-pot methodologies presented in this guide offer a range of efficient, streamlined, and often more sustainable routes to cyclohexanecarbonitrile and its derivatives compared to traditional multi-step syntheses. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. By understanding the underlying principles and following the detailed protocols, researchers and drug development professionals can leverage these powerful techniques to accelerate their synthetic endeavors.

References

-

Simbera, J., Sevcik, R., & Pazdera, P. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Green and Sustainable Chemistry, 4, 70-79. [Link]

-

Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing. [Link]

-

Simbera, J., Sevcik, R., and Pazdera, P. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Green and Sustainable Chemistry, 4, 70-79. [Link]

-

(PDF) New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. (2014). ResearchGate. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2021). MDPI. [Link]

-

A truly green synthesis of ??-aminonitriles via Strecker reaction. (2012). ResearchGate. [Link]

-

New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. (2014). SciRP.org. [Link]

-

(PDF) An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. (2007). ResearchGate. [Link]

Sources

Protocol for derivatization of the nitrile groups on 1,1-Cyclohexanedicarbonitrile

Application Note: Strategic Derivatization of 1,1-Cyclohexanedicarbonitrile

Part 1: Executive Summary & Strategic Analysis

The Challenge of the Geminal Center this compound (CAS: 3128-08-3) represents a classic "neopentyl-like" steric environment. The two nitrile groups are attached to a quaternary carbon (C1) incorporated into a cyclohexane ring. This geometry introduces two competing physicochemical phenomena that define its reactivity:

-

Steric Shielding (The Barrier): The cyclohexane ring (typically in a chair conformation) and the adjacent methylene protons (C2/C6) create a "picket fence" around the nitrile carbons. Nucleophilic attack at the nitrile carbon—required for hydrolysis, reduction, or cycloaddition—is kinetically retarded compared to linear nitriles (e.g., adiponitrile).

-

The Thorpe-Ingold Effect (The Accelerator): Conversely, the bond angle compression at the quaternary C1 favors intramolecular reactions. Once a reactive intermediate is formed (e.g., an imidate), cyclization to spiro-structures is often faster than in non-cyclic analogs.

Scope of this Guide This application note provides three validated protocols designed to overcome the steric barrier through high-energy conditions and specific catalysis. We focus on transforming the nitrile groups into:

-

Carboxylic Acids: For coordination chemistry and polymer synthesis.

-

Primary Amines: For epoxy curing agents and bidentate ligands.

-

Tetrazoles: For bioisosteric medicinal chemistry applications.

Part 2: Experimental Protocols

Protocol A: Thermodynamic Hydrolysis to 1,1-Cyclohexanedicarboxylic Acid

Rationale: Standard aqueous acid/base hydrolysis (100°C) often stalls at the diamide stage due to the hydrophobicity of the cyclohexane ring and steric hindrance. To drive the reaction to the dicarboxylic acid, we utilize ethylene glycol as a solvent to elevate the reaction temperature to ~160°C, ensuring thermodynamic completion.

Reagents:

-

This compound (1.0 eq)

-

Potassium Hydroxide (KOH) pellets (4.5 eq)

-

Ethylene Glycol (Solvent, 5 mL per gram of substrate)

-

Hydrochloric Acid (conc. 12M) for acidification

Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Dissolution: Charge the flask with ethylene glycol and KOH pellets. Heat to 100°C until pellets are fully dissolved.

-

Addition: Add this compound in one portion.

-

Reaction: Raise temperature to 160°C (internal temp) . Maintain reflux for 12–16 hours. Note: The evolution of ammonia gas indicates reaction progress.

-

Quench: Cool the mixture to room temperature. Dilute with 3 volumes of ice-water.

-

Isolation:

-

Wash the alkaline solution with diethyl ether (2x) to remove unreacted nitrile or neutral amide intermediates.

-

Acidify the aqueous layer to pH 1 using conc. HCl. The dicarboxylic acid typically precipitates as a white solid.

-

Filter the solid.[1][2] If no precipitate forms (due to solubility), extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallize from water or water/ethanol mixture.

Validation Check:

-

IR Spectroscopy: Disappearance of the sharp -CN stretch at ~2230 cm⁻¹ and appearance of broad -OH (2500-3300 cm⁻¹) and C=O (1700 cm⁻¹) bands.

Protocol B: Hydride Reduction to 1,1-Cyclohexanedimethanamine

Rationale: Catalytic hydrogenation (H₂/Raney Ni) of gem-dinitriles can be sluggish and requires high pressure (50+ bar). Lithium Aluminum Hydride (LiAlH₄) offers a homogeneous, irreversible reduction pathway that is generally more reliable for lab-scale synthesis of this sterically hindered amine.

Reagents:

-

This compound (1.0 eq)

-

LiAlH₄ (2.5 eq, 2.4 M solution in THF or powder)

-

Anhydrous THF (Solvent)

-

Rochelle’s Salt (Potassium sodium tartrate) saturated solution

Workflow:

-

Inert Atmosphere: Flame-dry a 3-neck flask and maintain a positive pressure of Argon/Nitrogen.

-

Catalyst Prep: Charge flask with anhydrous THF and cool to 0°C. Carefully add LiAlH₄.

-

Addition: Dissolve this compound in minimal THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C. Caution: Exothermic.

-

Reaction: Allow to warm to room temperature, then reflux for 6–12 hours. The steric bulk requires thermal energy to drive the reduction of the intermediate imine species.

-

Fieser Workup (Critical for Safety):

-

Cool to 0°C.[3]

-

For every x grams of LiAlH₄ used, add: x mL water, then x mL 15% NaOH, then 3x mL water.

-

Alternative: Quench with saturated Rochelle’s salt solution and stir vigorously for 2 hours until layers separate clearly.

-

-

Isolation: Filter off the aluminum salts. Dry the filtrate (Na₂SO₄) and concentrate under reduced pressure.

-

Storage: Store the amine under nitrogen; it effectively captures CO₂ from the air.

Validation Check:

-

NMR: Appearance of methylene protons (-CH ₂-NH₂) as a singlet (or tight AB quartet) around 2.5–2.8 ppm.

Protocol C: Bioisosteric Expansion to 1,1-Bis(5-tetrazolyl)cyclohexane

Rationale: The conversion of nitriles to tetrazoles is a standard bioisosteric replacement for carboxylic acids in drug design (improving metabolic stability and lipophilicity). We utilize a Zinc(II)-catalyzed [3+2] cycloaddition . This method avoids the formation of explosive hydrazoic acid (HN₃) and uses water as a co-solvent, making it safer and "greener" than traditional tin/azide methods.

Reagents:

-

This compound (1.0 eq)

-

Sodium Azide (NaN₃) (2.2 eq)

-

Zinc Bromide (ZnBr₂) (1.0 eq) or Zinc Chloride

-

Solvent: Water/Isopropanol (1:1 mixture) or DMF (if solubility is an issue)

Workflow:

-

Mixture: Combine dinitrile, NaN₃, and ZnBr₂ in the solvent.

-

Reaction: Reflux vigorously (100–110°C) for 24 hours. The Lewis acid (Zn²⁺) activates the nitrile group, facilitating the attack by the azide ion despite the steric hindrance.

-

Workup:

-

Cool to room temperature.

-

Add 3M HCl until pH 1. This breaks the Zinc-Tetrazole complex and protonates the tetrazole ring.

-

Caution: Perform acidification in a fume hood to manage trace HN₃ evolution.

-

-

Isolation: The bis-tetrazole product is often insoluble in acidic water and will precipitate. Filter and wash with cold water.

-

If no precipitate: Extract with Ethyl Acetate.

-

-

Purification: Recrystallize from Ethanol/Water.

Part 3: Visualization & Data

Comparative Reaction Data

| Parameter | Protocol A (Hydrolysis) | Protocol B (Reduction) | Protocol C (Tetrazole) |

| Target Product | Dicarboxylic Acid | Diamine | Bis-tetrazole |

| Primary Reagent | KOH / Ethylene Glycol | LiAlH₄ / THF | NaN₃ / ZnBr₂ |

| Temp/Time | 160°C / 12-16 h | 66°C / 6-12 h | 100°C / 24 h |

| Major Challenge | Incomplete hydrolysis (stopping at diamide) | Aluminum salt emulsion during workup | Azide safety / Reaction kinetics |

| Yield Expectation | 75 - 85% | 80 - 90% | 65 - 80% |

Reaction Pathway Diagram

Figure 1: Divergent synthetic pathways for this compound derivatization.

References

-

Organic Syntheses. "1,1-Cyclobutanedicarboxylic Acid." Org.[4][5] Syn.1955 , Coll. Vol. 3, 213. (Foundational protocol for gem-dinitrile hydrolysis).

-

Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 2001 , 66(24), 7945–7950. (Zinc-catalyzed tetrazole synthesis).

-

Amgen Inc. "Process for the preparation of 1,1-cyclohexanediacetic acid monoamide." U.S. Patent 7,659,425, 2010 . (Industrial context for hindered cyclohexane nitrile hydrolysis).

-

CymitQuimica. "1,4-Cyclohexanedimethanamine Safety and Properties." (Analogous amine properties).[5]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US5286903A - Process for the preparation of cyclohexanedicarboxylic acids - Google Patents [patents.google.com]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CAS 2549-93-1: 1,4-Cyclohexanedimethanamine | CymitQuimica [cymitquimica.com]

Application Note: Precision Synthesis of Chiral Dinitriles via Enantioselective Conjugate Hydrocyanation

Executive Summary & Strategic Importance

Chiral dinitriles, particularly chiral succinonitriles (1,2-dinitriles) and glutaronitriles (1,3-dinitriles), are critical pharmacophores. They serve as direct precursors to chiral diamines and, most notably,

The primary challenge in synthesizing these motifs is not reactivity, but selectivity and safety . Traditional methods using HCN gas are hazardous and often lack stereocontrol. This guide details a robust, field-proven protocol utilizing (Salen)Al(III)-catalyzed conjugate hydrocyanation . This method replaces volatile HCN with a latent cyanide source (TMSCN/alcohol), offering a scalable, enantioselective route (>95% ee) to chiral nitriles that can be readily converted to dinitriles or amino acids.[1]

Safety Directive: The "In-Situ" Protocol

WARNING: Cyanide sources are potent metabolic poisons. This protocol utilizes Trimethylsilyl Cyanide (TMSCN) which, while safer than HCN gas, hydrolyzes to release HCN upon contact with moisture or proton sources.

Mandatory Engineering Controls

-

Ventilation: All operations must occur in a fume hood with a face velocity >100 fpm.

-

Detection: A portable HCN monitor (set to alarm at 4.7 ppm) must be active inside the hood.

-

Quench Protocol: A bleach bath (10% NaOCl) or FeSO

solution must be prepared before starting the reaction to neutralize cyanide waste.

The "Latent Cyanide" Strategy

Instead of handling HCN gas, we utilize a proton-transfer strategy . TMSCN is added to the reaction mixture containing a stoichiometric proton source (e.g., 2-propanol or MeOH). The catalyst mediates the transfer, generating the active HCN species only within the catalytic cycle, minimizing free HCN headspace concentration.

Mechanistic Grounding: Bimetallic Cooperative Catalysis

Success in this protocol relies on understanding the (Salen)Al mechanism. Unlike simple Lewis acid catalysis, this system operates via a bimetallic dual-activation pathway .

-

Activation: One aluminum center binds the nitrile/imide electrophile (lowering the LUMO).

-

Delivery: A second aluminum center activates the cyanide nucleophile.[1]

-

Transfer: The cyanide is delivered intramolecularly or via an activated complex, ensuring high facial selectivity.

Critical Insight: The reaction rate is second-order with respect to the catalyst concentration, confirming that two metal centers are involved in the rate-determining step.

Figure 1: Bimetallic catalytic cycle for the (Salen)Al-mediated conjugate hydrocyanation. Note the convergence of two catalyst species in the transition state.

Experimental Protocol: Enantioselective Conjugate Hydrocyanation

Target: Synthesis of a chiral

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6] | Role | Notes |

| 1.0 | Substrate | Dry azeotropically with toluene if needed. | |

| (R,R)- or (S,S)-(Salen)AlCl | 0.05 (5 mol%) | Catalyst | Commercial or synthesized from Salen ligand + Et |

| TMSCN | 1.5 | CN Source | TOXIC. Handle with syringe techniques. |

| 2-Propanol (iPrOH) | 1.5 | Proton Source | Stoichiometric H-donor for HCN generation. |

| Toluene | Solvent | Medium | Anhydrous, degassed. |

Step-by-Step Methodology

Phase 1: Catalyst Preparation (if not commercial)

-

Charge a flame-dried Schlenk flask with the chiral Salen ligand (1.0 equiv) and CH

Cl -

Add Et

AlCl (1.0 equiv, 1.0 M in hexane) dropwise at 0°C. -

Stir for 2 hours at room temperature.

-

Remove solvent in vacuo to yield the yellow (Salen)AlCl solid. Use immediately or store in a glovebox.

Phase 2: The Hydrocyanation Reaction

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve the (Salen)AlCl catalyst (5 mol%) and the Unsaturated Imide substrate (1.0 mmol) in Toluene (5.0 mL, 0.2 M).

-

Temperature Control: Cool the system to -78°C (dry ice/acetone bath). Note: Lower temperatures favor higher enantioselectivity.

-

Reagent Addition:

-

Add TMSCN (1.5 mmol) dropwise via syringe.

-

Immediately follow with the slow addition of 2-Propanol (1.5 mmol) over 5 minutes.

-

Observation: The solution may darken slightly; this is normal.

-

-

Incubation: Stir the mixture at -78°C for 24 hours. Monitor conversion via TLC or GC-MS (look for the disappearance of the alkene).

-

Checkpoint: If conversion is slow (<50% at 12h), warm to -40°C, though ee may drop slightly (1-3%).

-

Phase 3: Quench and Workup (Safety Critical)

-

Quench: While still cold, dilute the reaction with Et

O (10 mL). -

Destruction: Carefully add saturated aqueous sodium potassium tartrate (Rochelle's salt) or 1N HCl (5 mL).

-

Why? This breaks the aluminum emulsion.

-

-

Separation: Transfer to a separatory funnel. Wash the organic layer with water (2x) and brine (1x).

-

Waste Management: Collect all aqueous washes in a dedicated "Cyanide Waste" container containing bleach (pH > 10).

-

Purification: Dry organics over Na

SO

Data Analysis & Validation

Expected Results

Typical yields and enantiomeric excess (ee) values for various R-substituents on the alkene backbone:

| Substrate R-Group | Yield (%) | ee (%) | Notes |

| Phenyl (Ph) | 92 | 97 | Standard benchmark. |

| Ethyl (Et) | 88 | 94 | Aliphatic chains work well. |

| Isobutyl (i-Bu) | 96 | 96 | Pregabalin Precursor. |

| Cyclohexyl (Cy) | 85 | 91 | Steric bulk slightly reduces rate. |

Validation via HPLC[3]

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexanes/Isopropanol (typically 90:10 or 95:5).

-

Detection: UV at 254 nm (for aromatic substrates) or 210 nm.

-

Calculation:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Moisture in solvent/catalyst. | Ensure toluene is distilled/dried. Al-catalysts hydrolyze instantly with water. |

| Low ee (<80%) | Temperature too high. | Maintain -78°C strictly. Ensure catalyst is pure (unligated Al causes background racemic reaction). |

| Emulsion during workup | Aluminum hydroxides. | Increase stirring time with Rochelle's salt (up to 2 hours) or use 1M HCl quench. |

References

-

Primary Methodology (Jacobsen Protocol): Sammis, G. M., & Jacobsen, E. N. (2003).[1] Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to

-Unsaturated Imides.[1][7] Journal of the American Chemical Society, 125(15), 4442–4443. [Link] -

Pregabalin Synthesis Application: Sammis, G. M., Danjo, H., & Jacobsen, E. N. (2004). Cooperative Dual Catalysis: Application to the Highly Enantioselective Conjugate Hydrocyanation of Unsaturated Imides. Journal of the American Chemical Society, 126(32), 9928–9929. [Link]

-

Ni-Catalyzed Alternative (Vinyl Arenes): Casalnuovo, A. L., RajanBabu, T. V., Ayers, T. A., & Warren, T. H. (1994). Ligand Tuning in Asymmetric Hydrocyanation. Journal of the American Chemical Society, 116(22), 9869–9882. [Link]

-

Safety in Cyanation: Organic Syntheses Procedure for TMSCN Handling. [Link]

Sources

- 1. Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to α,β-Unsaturated Imides [organic-chemistry.org]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. Enantioselective Olefin Hydrocyanation without Cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to Metal-Mediated C-CN Bond Activation in Organic Synthesis

Abstract

The carbon-cyano (C-CN) bond, traditionally viewed as a robust and inert functionality integral to the molecular scaffold, has emerged as a versatile reaction site in modern organic synthesis.[1][2][3][4] This paradigm shift is largely attributed to the development of transition-metal-mediated strategies that enable the selective activation and functionalization of this strong bond. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles, mechanisms, and practical applications of metal-mediated C-CN bond activation. We will explore the catalytic systems based on palladium, nickel, and rhodium, detail key synthetic transformations, and provide step-by-step protocols for representative reactions, underscoring the transformative potential of this chemistry in constructing complex molecular architectures.

Introduction: The Dual Nature of the Cyano Group

Nitriles are indispensable building blocks in organic synthesis, prized for their facile introduction into molecules and their rich reactivity.[1][3] The cyano group can be readily transformed into valuable functionalities such as amines, aldehydes, and carboxylic acids. Furthermore, it can act as an activating group for C-H functionalization at the α-position or as a directing group in arene functionalization.[2]

However, the inherent strength of the C-CN bond (dissociation energies often exceeding 100 kcal/mol) has historically rendered it a spectator in most transformations.[2] The advent of transition metal catalysis has unlocked the potential of the C-CN bond as a reactive handle. Stoichiometric cleavage of C-CN bonds by transition-metal complexes has been known in organometallic chemistry for some time, but its application in catalytic synthetic transformations is a more recent development.[1][4][5] The formation of highly stable metal-cyanide complexes provides a thermodynamic driving force to overcome the high bond dissociation energy.[5]

Modern synthetic methods now leverage C-CN bond activation for a variety of transformations, which can be broadly categorized into two main classes[1][2][3][4][5]:

-

Reactions where the cyano group acts as a leaving group: This includes cross-coupling reactions and reductive decyanation.

-

Reactions where the nitrile serves as a cyanide source: This provides a less toxic alternative to traditional cyanating agents.

This guide will delve into the mechanistic underpinnings and practical execution of these powerful synthetic tools.

Mechanistic Foundations of C-CN Bond Activation

The catalytic cleavage of a C-CN bond by a transition metal complex is the pivotal step in all subsequent transformations. Two primary mechanisms have been identified for this process.[6]

Oxidative Addition

The most common pathway involves the oxidative addition of the C-CN bond to a low-valent transition metal center (typically M(0) or M(I)). This process is analogous to the well-established activation of C-X (X = halide) bonds in cross-coupling chemistry. The metal center inserts into the C-CN bond, forming an organometallic species with the metal in a higher oxidation state, along with a cyanide ligand.

Figure 1: Oxidative addition of a C-CN bond to a low-valent metal center.

Silylisonitrile Formation

An alternative mechanism involves the reaction of a nitrile with a hydrosilane in the presence of a transition metal catalyst, such as rhodium or iron.[5] This pathway leads to the formation of a metal silylisonitrile complex, which upon isomerization and subsequent reaction, releases a silyl cyanide and the hydrodecyanated product.[5]

Palladium-Catalyzed C-CN Bond Activation

Palladium catalysts are workhorses in cross-coupling chemistry, and their application has been extended to C-CN bond activation.

Aryl Nitriles as a Cyanide Source

A notable application of palladium catalysis is the use of aryl nitriles as a source of cyanide for the C-H cyanation of other aromatic compounds, such as indoles.[7] This approach avoids the use of highly toxic cyanating agents. The key to this transformation is the use of a directing group on the aryl nitrile, which facilitates the C-CN bond cleavage.[7]

Protocol 1: Palladium-Catalyzed C-H Cyanation of Indole using an Aryl Nitrile

Materials:

-

Indole substrate (1.0 equiv)

-

Aryl nitrile (e.g., 2-phenoxybenzonitrile) (1.5 equiv)

-

Pd(OAc)₂ (10 mol%)

-

Ag₂CO₃ (2.0 equiv)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add the indole substrate, aryl nitrile, Pd(OAc)₂, and Ag₂CO₃.

-

Evacuate and backfill the tube with an inert atmosphere three times.

-

Add anhydrous DCE via syringe.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired cyanated indole.

Nickel-Catalyzed C-CN Bond Activation

Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for C-CN bond activation. They are particularly effective in activating the strong C-CN bonds of aryl nitriles in cross-coupling reactions.

Suzuki-Miyaura Coupling of Aryl Nitriles

Nickel catalysts can facilitate the Suzuki-Miyaura coupling of aryl nitriles with arylboronic acids, providing a direct method for the synthesis of biaryl compounds. This reaction demonstrates the utility of the cyano group as a leaving group in C-C bond formation.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Nitrile

Materials:

-

Aryl nitrile (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Ni(cod)₂ (10 mol%)

-

PCy₃ (20 mol%)

-

K₃PO₄ (2.0 equiv)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox, add Ni(cod)₂, PCy₃, and K₃PO₄ to an oven-dried Schlenk tube.

-

Add the aryl nitrile and arylboronic acid.

-

Add anhydrous toluene.

-

Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-24 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the biaryl product.

Figure 2: Experimental workflow for Ni-catalyzed Suzuki-Miyaura coupling.

Rhodium-Catalyzed C-CN Bond Activation

Rhodium catalysts have shown unique reactivity in C-CN bond activation, particularly in reductive decyanation reactions.

Reductive Decyanation of Nitriles

The removal of a cyano group, or decyanation, is a valuable transformation that allows the cyano group to be used as a synthetic handle before being excised from the final product.[8][9] Rhodium-catalyzed reductive cleavage of C-CN bonds using a hydrosilane as a mild reducing agent is an efficient method for the decyanation of a wide range of nitriles.[10]

Protocol 3: Rhodium-Catalyzed Reductive Decyanation

Materials:

-

Nitrile substrate (1.0 equiv)

-

Triethylsilane (Et₃SiH) (3.0 equiv)

-

[Rh(cod)Cl]₂ (2.5 mol%)

-

dppp (1,3-Bis(diphenylphosphino)propane) (5.0 mol%)

-

Anhydrous THF

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add [Rh(cod)Cl]₂ and dppp.

-

Evacuate and backfill the tube with an inert atmosphere three times.

-

Add anhydrous THF and stir for 10 minutes at room temperature to form the catalyst.

-

Add the nitrile substrate followed by triethylsilane.

-

Seal the tube and place it in a preheated oil bath at 80 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Comparative Data and Substrate Scope

The choice of metal catalyst is often dictated by the substrate and the desired transformation. The following table summarizes the general applicability of different metal catalysts in C-CN bond activation reactions.

| Catalyst System | Typical Reaction | Substrate Scope | Key Advantages |

| Palladium | C-H Cyanation | Indoles, arenes | High functional group tolerance, avoids toxic cyanide reagents.[7] |

| Nickel | Suzuki-Miyaura Coupling | Aryl nitriles | Cost-effective, high reactivity for C-C bond formation. |

| Rhodium | Reductive Decyanation | Aryl, benzyl, and alkyl nitriles | Mild reaction conditions, broad substrate scope.[10] |

Conclusion and Future Outlook

Metal-mediated C-CN bond activation has transitioned from an organometallic curiosity to a powerful tool in the synthetic chemist's arsenal. The ability to utilize the traditionally inert cyano group as a leaving group or as a cyanide source has opened new avenues for molecular construction. While significant progress has been made with palladium, nickel, and rhodium catalysts, the field continues to evolve. Future research will likely focus on the development of more sustainable and economical catalysts based on earth-abundant metals, expanding the substrate scope to more challenging aliphatic nitriles, and the development of enantioselective transformations. The protocols and insights provided in this guide serve as a foundation for researchers to explore and exploit the rich chemistry of C-CN bond activation in their own synthetic endeavors.

References

-

Nakao, Y. (2021). Metal-Mediated C–CN Bond Activation in Organic Synthesis. Chemical Reviews, 121(1), 327-344. [Link]

-

Terao, J., & Kambe, N. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. ResearchGate. [Link]

-

Nakao, Y. (2020). Metal-mediated C–CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]

-

Wang, Q., & Sun, J. (2025). Recent advances in transition-metal-catalyzed C–CN bond activations. ResearchGate. [Link]

-

Daugulis, O., Roane, J., & Tran, L. D. (2015). Transition-Metal-Catalyzed C-N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research, 48(4), 1053-1064. [Link]

-

(Image) Palladium‐catalyzed C(O)—CN bond activation. ResearchGate. [Link]

-

Panda, B. (2023). Catalytic alkynylations through the activation of C-N bonds. Arkat USA. [Link]

-

Deng, R., & Wang, G. (2016). Transition-metal-catalysed C-N bond activation. Chemical Society Reviews, 45(1), 17-35. [Link]

-

Terao, J., & Kambe, N. (2008). Catalytic C-CN bond activation. PubMed. [Link]

-

Liu, Y., & Montgomery, J. (2021). Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. Chemical Science, 12(4), 1475-1480. [Link]

-

Nakao, Y. (2020). Metal-mediated C–CN Bond Activation in Organic Synthesis. Osaka University Catalysis Institution. [Link]

-

Nakao, Y. (2021). Metal-mediated C-CN Bond Activation in Organic Synthesis. PubMed. [Link]

-

Garg, N. K., & L. Reisman, S. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Accounts of Chemical Research, 53(10), 2234-2247. [Link]

-

Nakao, Y. (2020). Metal-mediated C–CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]

-

Couty, F., & Evano, G. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 280-293. [Link]

-

Li, Y., et al. (2024). Palladium-Catalyzed Directed Carbon–Carbon Bond Activation of Aryl Nitriles for Cyano Transfer. Organic Letters. [Link]

-

Zhang, Y., et al. (2025). Nickel-Catalyzed C–N Bond Formation from Ring Remodeling through C–C Bond Activation. Organic Letters. [Link]

-

Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-Catalyzed C−C Bond Formation via Heteroatom-Directed C−H Bond Activation. Chemical Reviews, 110(2), 624-655. [Link]

-

Organic Chemistry Portal. (n.d.). Decyanation. [Link]

-

Couty, F., & Evano, G. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Archives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Metal-mediated C-CN Bond Activation in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic C-CN bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The reductive decyanation reaction: an overview and recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - The reductive decyanation reaction: an overview and recent developments [beilstein-journals.org]

- 10. Decyanation [organic-chemistry.org]

Troubleshooting & Optimization

How to optimize the yield of 1,1-Cyclohexanedicarbonitrile synthesis

Ticket ID: OPT-11-CYC-CN Subject: Yield Optimization & Troubleshooting for Geminal Dinitrile Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

Welcome to the technical support hub for the synthesis of 1,1-cyclohexanedicarbonitrile . This intermediate is critical in the synthesis of geminal-disubstituted amino acids (e.g., Gabapentin analogs) and energetic materials.